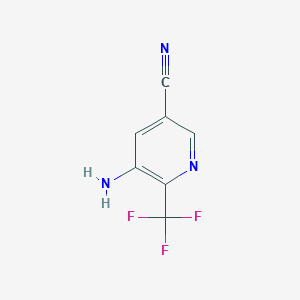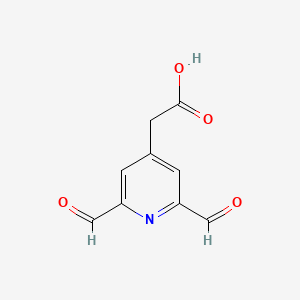
(2,6-Diformylpyridin-4-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Diformylpyridin-4-YL)acetic acid is a heterocyclic organic compound featuring a pyridine ring substituted with two formyl groups at the 2 and 6 positions and an acetic acid moiety at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Diformylpyridin-4-YL)acetic acid typically involves multi-step organic reactions. One common method starts with the functionalization of pyridine derivatives. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2,6-disubstituted pyridines . Another approach involves the use of titanacyclopropanes for regioselective C2-H alkylation of pyridine N-oxides .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (2,6-Diformylpyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: 2,6-Dicarboxypyridin-4-YL)acetic acid.
Reduction: (2,6-Dihydroxymethylpyridin-4-YL)acetic acid.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
(2,6-Diformylpyridin-4-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Mécanisme D'action
The mechanism of action of (2,6-Diformylpyridin-4-YL)acetic acid is primarily related to its ability to interact with biological macromolecules through its formyl and acetic acid functional groups. These interactions can modulate enzyme activity, alter protein conformation, and affect cellular signaling pathways. The compound’s molecular targets include enzymes involved in metabolic pathways and receptors on cell surfaces .
Comparaison Avec Des Composés Similaires
2-(Pyridin-4-yl)acetic acid: Lacks the formyl groups, making it less reactive in certain chemical transformations.
Indole-3-acetic acid: A plant hormone with a different heterocyclic structure but similar acetic acid functionality.
Imidazo[4,5-b]pyridine derivatives: Share the pyridine core but differ in the substitution pattern and biological activity.
Uniqueness: (2,6-Diformylpyridin-4-YL)acetic acid is unique due to the presence of both formyl and acetic acid groups on the pyridine ring, which confer distinct reactivity and potential for diverse applications in synthesis and biological research.
Propriétés
Formule moléculaire |
C9H7NO4 |
|---|---|
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
2-(2,6-diformylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H7NO4/c11-4-7-1-6(3-9(13)14)2-8(5-12)10-7/h1-2,4-5H,3H2,(H,13,14) |
Clé InChI |
UNVWLZCDWLJZLG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C=O)C=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole](/img/structure/B14850773.png)
![3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14850776.png)
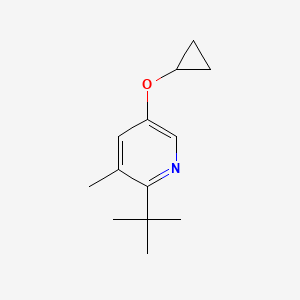

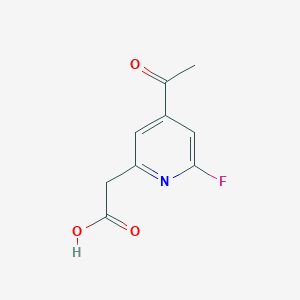
![Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate](/img/structure/B14850804.png)

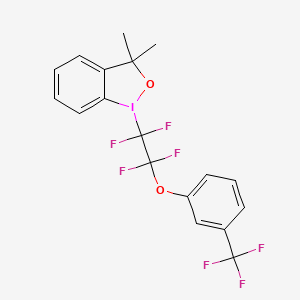


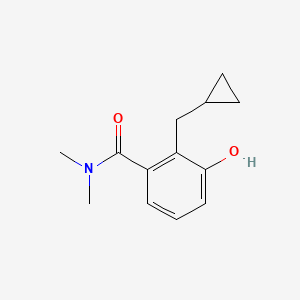

![2,2'-(Propane-2,2-diyl)bis(5-fluorobenzo[d]oxazole)](/img/structure/B14850864.png)
